molecular formula C20H26N4O5 B11164409 ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11164409
M. Wt: 402.4 g/mol
InChI Key: IXUMCIGJTVSNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and methyl groups.

The next step involves the coupling of the indole derivative with glycine to form the glycyl intermediate. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Finally, the glycyl intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to form the target compound. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with viral proteins, inhibiting their replication and spread .

Comparison with Similar Compounds

Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can be compared with other indole derivatives and piperazine-containing compounds:

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[2-[(5-methoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26N4O5/c1-4-29-20(27)24-9-7-23(8-10-24)18(25)13-21-19(26)17-12-14-11-15(28-3)5-6-16(14)22(17)2/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,21,26)

InChI Key

IXUMCIGJTVSNEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2C)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.